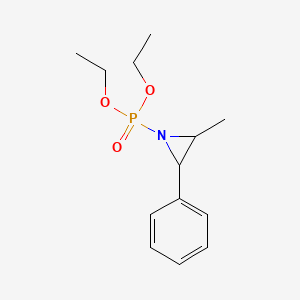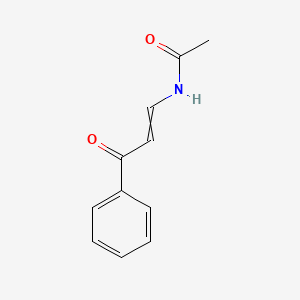
2-Hydroperoxyoctadec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroperoxyoctadec-2-enoic acid is a hydroperoxide derivative of octadecenoic acid It is a carboxylic acid with a hydroperoxy group attached to the second carbon of the octadecenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroperoxyoctadec-2-enoic acid typically involves the hydroperoxidation of octadecenoic acid. This can be achieved through the reaction of octadecenoic acid with hydrogen peroxide in the presence of a catalyst, such as tungsten oxide. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide group at the second carbon position .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroperoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of solid catalysts, such as tungsten oxide supported on alumina, can enhance the efficiency and selectivity of the hydroperoxidation process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroperoxyoctadec-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroperoxy group is highly reactive and can participate in numerous transformations.
Common Reagents and Conditions:
Oxidation: The hydroperoxy group can be further oxidized to form peroxy acids or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxy group can yield hydroxyl derivatives.
Substitution: The hydroperoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include peroxy acids, hydroxyl derivatives, and various substituted octadecenoic acid derivatives .
Scientific Research Applications
2-Hydroperoxyoctadec-2-enoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroperoxyoctadec-2-enoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with cellular components, leading to oxidative damage or signaling pathways activation. The compound’s molecular targets include lipids, proteins, and nucleic acids, which can undergo oxidation, resulting in various biological effects .
Comparison with Similar Compounds
- 2-Hydroperoxyoctadec-11-enoic acid
- 2-Hydroperoxyoctadec-9,12,15-trienoic acid
- 2-Hydroperoxyoctadec-11,14-dienoic acid
Comparison: 2-Hydroperoxyoctadec-2-enoic acid is unique due to the position of the hydroperoxy group at the second carbon, which imparts distinct reactivity and stability compared to other hydroperoxy derivatives. Its specific structure allows for selective reactions and applications that are not feasible with other similar compounds .
Properties
CAS No. |
80398-29-4 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-hydroperoxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22-21)18(19)20/h16,21H,2-15H2,1H3,(H,19,20) |
InChI Key |
SEUIXDUVXOAFSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=C(C(=O)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


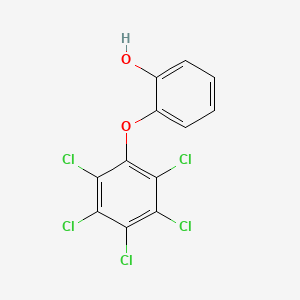
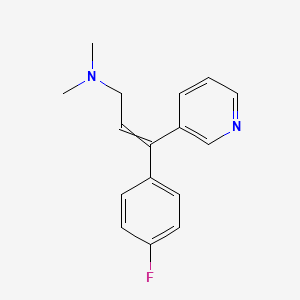
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)

![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)

![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
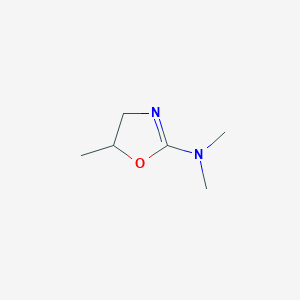
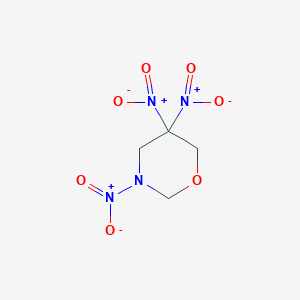
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
